molecular formula C8H10ClNO B13903074 1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol

1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B13903074
M. Wt: 171.62 g/mol
InChI Key: OVCNKPBWIYJICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is a chiral pyridine derivative with the molecular formula C8H10ClNO and a molecular weight of 171.62 [ ]. The compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Structure and Properties This compound is built around a pyridine heterocycle, a scaffold renowned in medicinal chemistry for its significant biological properties [ ]. The structure incorporates both chloro and methyl substituents on the pyridine ring, features that are commonly employed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity in pharmaceutical research. Research Context and Potential Pyridine-based compounds are extensively investigated in scientific research for their antimicrobial and antiviral activities [ ]. The specific stereochemistry of the compound, such as the (R)-enantiomer (CAS 2643341-21-1), can be critical for its interaction with biological targets, influencing both the selectivity and potency of the molecule in research settings [ ]. Researchers utilize this chiral building block in the design and synthesis of novel bioactive molecules. The presence of a hydroxy group provides a versatile handle for further chemical modification, allowing for the creation of various derivatives like esters, ethers, or other functionalized compounds for structure-activity relationship (SAR) studies. Safety and Handling Please refer to the Safety Data Sheet (SDS) for detailed handling, hazard, and disposal information. This product is for laboratory research use only.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-(5-chloro-2-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H10ClNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4,6,11H,1-2H3

InChI Key

OVCNKPBWIYJICB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Cl)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol can be achieved by multiple approaches, with the most common involving:

  • Chlorination of 2-methylpyridine derivatives: The starting material, 2-methylpyridine, undergoes selective chlorination at the 5-position using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Introduction of the ethan-1-ol group: After chlorination, nucleophilic substitution or reduction reactions introduce the ethan-1-ol moiety at the 3-position of the pyridine ring.

  • Catalytic asymmetric transfer hydrogenation: For enantioselective synthesis, Ru(II)-catalyzed asymmetric transfer hydrogenation of 1-(5-chloro-2-methylpyridin-3-yl)ethanone can be employed, yielding the alcohol with high enantiomeric excess (up to 99% ee) and excellent yields (~97%).

These steps require careful control of reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yield and selectivity.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using:

  • Continuous flow reactors: These allow for controlled chlorination reactions with improved safety and reproducibility.

  • Catalyst optimization: Use of specific catalysts and alkaline conditions during hydrogenation steps enhances selectivity and reduces side reactions.

  • Purification techniques: Distillation and chromatographic purification ensure high purity of the final product.

The industrial process often involves multi-step synthesis starting from levulinic acid esters, which are converted to intermediates like 5-chloro-2-pentanone through ketalization, catalytic hydrogenation, and acid treatment steps. These intermediates can be further transformed to the target compound.

Chemical Reactions Analysis

Reaction Type Reagents/Conditions Products/Formed Compounds
Oxidation Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) 1-(5-Chloro-2-methylpyridin-3-yl)ethanal or ethanoic acid derivatives
Reduction Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) Removal of chlorine or reduction of pyridine ring to saturated analogs
Substitution Sodium azide (NaN₃), Thiourea Derivatives such as 1-(5-Amino-2-methylpyridin-3-yl)ethan-1-ol

These transformations allow further functionalization of the molecule for diverse applications.

Detailed Preparation Example

A typical laboratory synthesis might proceed as follows:

  • Chlorination Step:

    • React 2-methylpyridine with thionyl chloride under reflux conditions.
    • Monitor reaction progress by TLC or GC-MS.
    • Isolate 5-chloro-2-methylpyridine intermediate.
  • Introduction of Ethan-1-ol Group:

    • Subject the chlorinated intermediate to nucleophilic substitution with an ethan-1-ol equivalent or reduce the corresponding ketone using Ru(II)-catalyzed asymmetric transfer hydrogenation.
    • Reaction conditions: Ru(II) catalyst, isopropanol as hydrogen donor, room temperature to mild heating.
    • Purify the product by column chromatography.
  • Characterization:

    • Confirm structure and purity by NMR (¹H, ¹³C), MS, and chiral HPLC to determine enantiomeric excess.

Summary Table of Preparation Methods

Step Method/Agent Conditions Yield/Notes
Chlorination Thionyl chloride (SOCl₂), PCl₅ Reflux, inert atmosphere Selective chlorination at 5-position
Nucleophilic substitution Ethan-1-ol or equivalent nucleophile Mild heating, solvent (e.g., ethanol) Formation of ethan-1-ol moiety
Asymmetric hydrogenation Ru(II) catalyst, isopropanol Room temp to 40°C, 12-24 hrs Up to 97% yield, 99% enantiomeric excess
Purification Chromatography, distillation Standard lab or industrial scale High purity product

Research and Application Notes

  • The compound serves as a versatile building block for synthesizing complex molecules with biological activity.

  • Its preparation methods are optimized to maximize enantioselectivity, crucial for pharmaceutical applications.

  • Industrial methods focus on cost-effective and scalable processes, often involving ketal intermediates and alkaline hydrogenation catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 1-(5-Chloro-2-methylpyridin-3-yl)ethanal or 1-(5-Chloro-2-methylpyridin-3-yl)ethanoic acid.

    Reduction: Formation of 1-(2-Methylpyridin-3-yl)ethan-1-ol.

    Substitution: Formation of derivatives such as 1-(5-Amino-2-methylpyridin-3-yl)ethan-1-ol.

Scientific Research Applications

1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridine Derivatives

The position and nature of substituents on the pyridine ring significantly influence chemical and biological properties:

  • 1-(Pyridin-3-yl)ethan-1-ol : Synthesized via Ru(II) catalysis with 99% ee. Its NMR data (δ = 1.46 for methyl, δ = 4.13 for hydroxyl) indicate distinct electronic environments compared to ortho- or para-substituted analogs .
  • 1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol: Features dual halogen substitution, enhancing electrophilicity.
  • 1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol: Exhibits pronounced hemorheological activity (reduced blood viscosity) and antifibrotic effects in pulmonary fibrosis models, likely due to steric and electronic modulation by methyl groups .

Table 1: Key Properties of Pyridine-Based Ethanol Derivatives

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Yield (%) ee (%) Biological Activity
1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol 5-Cl, 2-Me, pyridin-3-yl Not reported Not reported Not reported
1-(Pyridin-3-yl)ethan-1-ol H, pyridin-3-yl 123.15 Ru(II)-catalyzed hydrogenation 97 99 N/A
1-(3-Chlorophenyl)ethan-1-ol 3-Cl, phenyl 156.61 Asymmetric synthesis 99 87 N/A
1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol 2,4,6-Me, pyridin-3-yl 179.26 Not reported Antifibrotic, hemorheological

NMR Spectral Comparisons

NMR data reveal substituent-dependent shifts:

  • 1-(Pyridin-3-yl)ethan-1-ol : Methyl protons at δ = 1.46, hydroxyl at δ = 4.13 .
  • 1-(Pyridin-4-yl)ethan-1-ol : Aromatic protons at δ = 8.42, distinct from meta-substituted analogs due to ring current effects .
  • 1-(3-Chlorophenyl)ethan-1-ol : Aromatic protons at δ = 7.28–8.35, with coupling patterns influenced by chlorine’s electronegativity .

Biological Activity

1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol, a compound derived from pyridine, has garnered attention for its potential biological activities. This article delves into the pharmacological properties, including its antiproliferative, antibacterial, and antifungal activities, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10ClNO\text{C}_8\text{H}_{10}\text{ClN}\text{O}

This structure features a chloro group on the pyridine ring, which is significant for its biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds similar to this compound. For instance, a series of derivatives were evaluated for their ability to inhibit cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM, suggesting that modifications in the pyridine ring can enhance activity against cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundGI50 (nM)IC50 (EGFR Inhibition) (nM)
Compound 3a3568
Compound 3b3174
Compound 3e4268

These findings suggest that the introduction of specific substituents can significantly enhance the compound's efficacy against various cancer cell lines.

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of related pyridine derivatives have also been explored. A study examining a range of monomeric alkaloids found that compounds with halogen substitutions demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Pyridine Derivatives

CompoundMIC (mg/mL)Target Organisms
Compound A0.0039Staphylococcus aureus
Compound B0.0048Escherichia coli
Compound C0.0195Candida albicans

These results indicate that halogenated pyridine derivatives, including those related to this compound, possess significant antimicrobial properties.

Case Studies

  • Anticancer Research : A study focused on the synthesis and evaluation of a series of pyridine derivatives highlighted their potential as anticancer agents. The most potent derivative showed an IC50 value comparable to established drugs like erlotinib, indicating a promising therapeutic index .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various alkaloids derived from pyridine structures. The study concluded that specific modifications led to enhanced efficacy against resistant bacterial strains, showcasing the potential for developing new antibiotics based on these compounds .

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